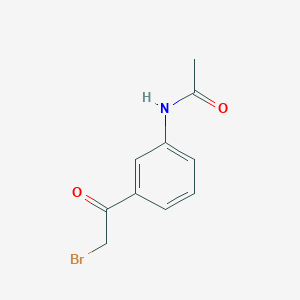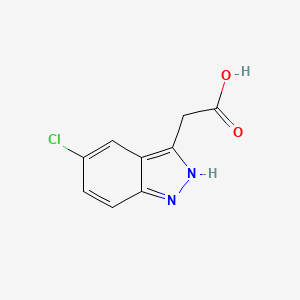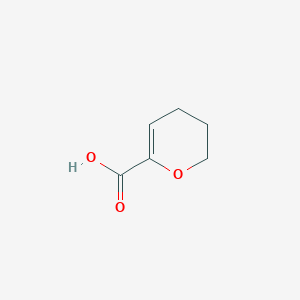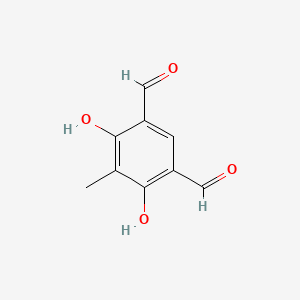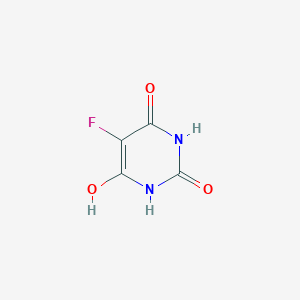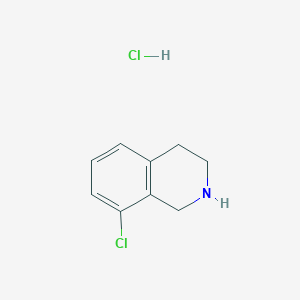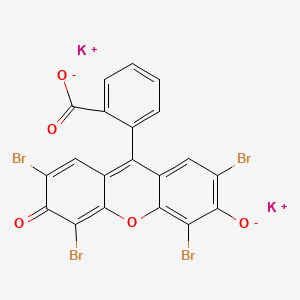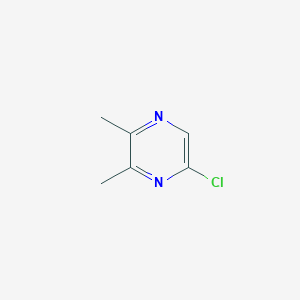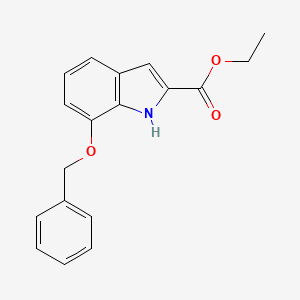
7-(ベンジルオキシ)-1H-インドール-2-カルボン酸エチル
概要
説明
Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アルツハイマー病研究
この化合物は、アルツハイマー病の治療における潜在的な役割について研究されています。 研究者は、4-アミノメチル-7-ベンジルオキシ-2H-クロメン-2-オンのような誘導体を、アルツハイマー病の病態生理学に関連する酵素であるコリンエステラーゼ(AChEおよびBChE)およびモノアミンオキシダーゼB(MAO B)の阻害能力について研究してきました 。これらの阻害剤は、病気と関連する認知症候群の軽減に役立つ可能性があります。
抗酸化活性
7-(ベンジルオキシ)-1H-インドール-2-カルボン酸エチルに関連する化合物の抗酸化特性は、非常に興味深いものです。抗酸化物質は、酸化ストレスから身体を守る上で重要な役割を果たし、酸化ストレスは様々な慢性疾患につながる可能性があります。 この化合物のフリーラジカル捕捉能力は、新しい抗酸化療法の開発において極めて重要となる可能性があります .
抗菌作用
この化合物の抗菌の可能性に関する研究が進行中です。 研究者は、構造-活性相関を調べることで、耐性菌株や他の病原体を防ぐことができる新しい抗菌剤の開発を目指しています .
抗炎症作用
7-(ベンジルオキシ)-1H-インドール-2-カルボン酸エチル誘導体の抗炎症活性は、もう一つの研究分野です。 炎症は有害な刺激に対する生物学的反応であり、自己免疫疾患など、様々な状態の治療には炎症のコントロールが不可欠です .
分子ドッキング研究
分子ドッキング研究は、7-(ベンジルオキシ)-1H-インドール-2-カルボン酸エチルとその誘導体が生物学的標的にどのように相互作用するかを理解する上で不可欠です。 これらの研究は、化合物の結合親和性と作用機序を予測するのに役立ち、これは創薬開発に不可欠です .
天然物の合成
この化合物は、天然物の合成、特にベンゾフラン環を含む天然物の合成にも使用されます。 これらの天然物は、複雑な構造と潜在的な生物活性について研究されており、新しい治療薬の発見につながる可能性があります .
作用機序
Target of Action
It is known that indole derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It is known that indole derivatives can undergo various chemical reactions, including nucleophilic substitution and oxidation . The benzyloxy group in the compound may also play a role in its interaction with its targets .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
The presence of the ethyl ester group may influence its bioavailability .
Result of Action
Indole derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and temperature .
特性
IUPAC Name |
ethyl 7-phenylmethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-21-18(20)15-11-14-9-6-10-16(17(14)19-15)22-12-13-7-4-3-5-8-13/h3-11,19H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKSDZLFVYKGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80531387 | |
| Record name | Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84639-06-5 | |
| Record name | Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80531387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

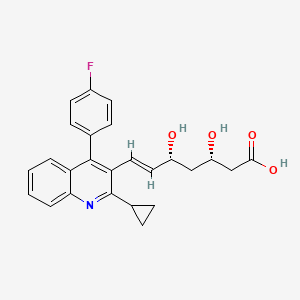
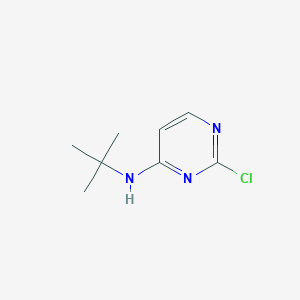
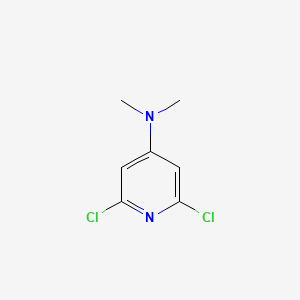
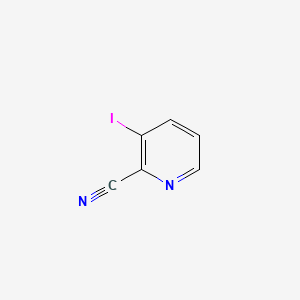
![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)
